2-amino-2-(4-ethylphenyl)acetic Acid
CAS No.: 318270-08-5
Cat. No.: VC21067499
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 318270-08-5 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-amino-2-(4-ethylphenyl)acetic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Standard InChI Key | PWKCANDKDKPYIT-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(C(=O)O)N |
Canonical SMILES | CCC1=CC=C(C=C1)C(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Amino-2-(4-ethylphenyl)acetic acid (C₁₀H₁₃NO₂) consists of a 4-ethylphenyl group attached to the α-carbon of glycine. The molecule contains three key functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and an ethyl-substituted phenyl ring. Both the amino and carboxyl groups are attached to the same carbon atom, creating a chiral center when the molecule exists in its non-racemic form .
The structural representation can be defined through various chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
SMILES | CCC1=CC=C(C=C1)C(C(=O)O)N |
InChI | InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
InChIKey | PWKCANDKDKPYIT-UHFFFAOYSA-N |
Table 1: Structural identifiers of 2-amino-2-(4-ethylphenyl)acetic acid
Physical Properties
The physical properties of 2-amino-2-(4-ethylphenyl)acetic acid are important for understanding its behavior in different environments and potential applications. While specific experimental data for this exact compound is limited, properties can be estimated based on structurally similar compounds:
Property | Value |
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Molecular Weight | 179.22 g/mol |
Physical State at Room Temperature | Crystalline solid |
Predicted Water Solubility | Limited solubility; improved in acidic or basic conditions |
Predicted Melting Point | Approximately 220-250°C (based on similar phenylglycine derivatives) |
Predicted Log P | ~1.2 (slightly lipophilic) |
Table 2: Physical properties of 2-amino-2-(4-ethylphenyl)acetic acid
Chemical Properties
2-Amino-2-(4-ethylphenyl)acetic acid exhibits chemical properties typical of both amino acids and aromatic compounds. The carboxylic acid group can participate in esterification and amide formation reactions, while the primary amine group can undergo acylation, alkylation, and condensation reactions .
A notable characteristic of this compound is its ability to exist in zwitterionic form at physiological pH, similar to natural amino acids. This property affects its solubility profile and interaction with biological systems. Additionally, the ethyl group on the phenyl ring enhances the lipophilicity of the molecule compared to unsubstituted phenylglycine.
Stereochemistry
Stereoisomers
Due to the presence of a stereogenic center at the α-carbon, 2-amino-2-(4-ethylphenyl)acetic acid exists as two enantiomers: (R) and (S). The specific optical rotation and stereochemical properties are critical for biological activity, as biological systems often respond differently to each enantiomer.
The (2R) stereoisomer has been specifically studied and is registered with its own unique chemical identifiers:
Property | (2R)-2-amino-2-(4-ethylphenyl)acetic acid |
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Standard InChI | InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Standard InChIKey | PWKCANDKDKPYIT-SECBINFHSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)C@HN |
Table 3: Stereochemical identifiers of (2R)-2-amino-2-(4-ethylphenyl)acetic acid
Synthesis Methods
Traditional Synthesis Approaches
Several methods have been employed for the synthesis of phenylglycine derivatives, which can be adapted for 2-amino-2-(4-ethylphenyl)acetic acid. One common approach involves the reductive amination of glyoxylic acid with the appropriate aniline derivative .
A general synthesis route for N-substituted phenylglycines involves:
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Reaction of glyoxylic acid with a substituted aniline
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Reduction of the resulting imine intermediate
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Isolation and purification of the product
For 2-amino-2-(4-ethylphenyl)acetic acid specifically, 4-ethylaniline would be used as the starting material .
Modern Synthetic Routes
Recent developments in asymmetric synthesis have enabled more efficient and stereoselective production of phenylglycine derivatives. A significant advance is the catalytic asymmetric synthesis of α-arylglycine esters, which can be subsequently hydrolyzed to obtain the free acid .
A catalytic enantioselective approach includes:
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Epoxidation of an aromatic aldehyde
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Ring opening with a nitrile-containing reagent
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Subsequent transformations to reveal the amino acid functionality
This single-flask process allows for high enantioselectivity and good yields, as reported for similar phenylglycine derivatives .
Stereoselective Synthesis
The stereoselective synthesis of (2R)-2-amino-2-(4-ethylphenyl)acetic acid requires careful control of reaction conditions. Approaches to achieve stereoselectivity include:
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Use of chiral auxiliaries
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Asymmetric hydrogenation of precursors
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Enzymatic resolution of racemic mixtures
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Organocatalytic methods
These methods typically involve considerations of temperature control, reaction time, solvent choice, and purification processes to achieve high purity levels.
Biological Activities and Applications
Activity | Description | Related Compound |
---|---|---|
Antimicrobial | Inhibition of bacterial growth, potentially through disruption of cell wall synthesis | Thiazole-containing phenylglycine derivatives |
Anti-inflammatory | Reduction of inflammatory markers in various models | 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones |
Analgesic | Pain reduction in animal models | Quinazolin-4-one derivatives with 2,3-substitution |
Table 4: Biological activities of related phenylglycine derivatives
Role in Chemical Research
Beyond its potential pharmaceutical applications, 2-amino-2-(4-ethylphenyl)acetic acid serves as a valuable compound in chemical research:
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As a chiral building block in organic synthesis
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In the development of chiral catalysts
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As a model compound for studying structure-activity relationships
Comparison with Related Compounds
Structural Analogues
To better understand the properties and potential applications of 2-amino-2-(4-ethylphenyl)acetic acid, it is valuable to compare it with structurally related compounds:
Compound | Molecular Formula | Structural Difference | Notable Properties |
---|---|---|---|
2-Amino-2-(4-methoxyphenyl)acetic acid | C₉H₁₁NO₃ | Methoxy group instead of ethyl group | More polar; different electronic properties |
2-(2-Amino-4-ethylphenyl)acetic acid | C₁₀H₁₃NO₂ | Amino group at position 2 of phenyl ring; acetic acid as side chain | Different reactivity pattern; non-chiral |
N-(4-Hydroxyphenyl)glycine | C₈H₉NO₃ | Hydroxyl group instead of ethyl; different attachment of amino group | More hydrophilic; used in photographic development |
N-(4-ethylphenyl)-glycine ethyl ester | C₁₂H₁₇NO₂ | Ethyl ester instead of free acid; different attachment of amino group | More lipophilic; different pharmacokinetic profile |
Table 5: Comparison of 2-amino-2-(4-ethylphenyl)acetic acid with structural analogues
Functional Comparison
The functional properties of 2-amino-2-(4-ethylphenyl)acetic acid can be compared with related compounds to highlight its unique characteristics:
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The ethyl group at the para position increases lipophilicity compared to unsubstituted phenylglycine, potentially enhancing membrane permeability.
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Compared to N-(4-ethylphenyl)-glycine derivatives, the α-amino acid structure provides greater conformational rigidity and distinct hydrogen bonding patterns.
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The free carboxylic acid group enables additional interactions with biological targets compared to ester derivatives.
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The chiral center allows for potential stereoselective interactions with biological receptors .
Research Findings and Future Directions
Recent Research Developments
Recent research involving phenylglycine derivatives has focused on several areas relevant to 2-amino-2-(4-ethylphenyl)acetic acid:
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Development of enantioselective synthesis methods for α-arylglycine esters, which could be applied to produce optically pure 2-amino-2-(4-ethylphenyl)acetic acid .
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Investigation of phenylglycine derivatives as coinitiators for radical photopolymerization, suggesting potential applications in materials science .
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Exploration of phenylglycine-based compounds as potential GPR88 receptor modulators, indicating possible applications in neurological disorders .
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Study of binaphthyl-linked zinc bisporphyrinate complexes for enantioselective binding of phenylglycine ethyl esters, demonstrating the importance of stereochemistry in molecular recognition .
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